molecular formula C9H13NO2S B166405 Benzenesulfonamide, N,N,4-trimethyl- CAS No. 599-69-9

Benzenesulfonamide, N,N,4-trimethyl-

Cat. No. B166405
CAS RN: 599-69-9
M. Wt: 199.27 g/mol
InChI Key: WZKOKGOAHBIPCI-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, N,N,4-trimethyl-” is a chemical compound with the formula C9H13NO2S and a molecular weight of 199.270 . It is also known by other names such as p-Toluenesulfonamide, N,N-dimethyl-, N,N-Dimethyl-p-toluenesulfonamide, N,N,4-Trimethyl-benzenesulfonamide, 4,N,N-Trimethylbenzenesulfonamide, N-[(4-Methylphenyl)sulfonyl]dimethylamine, and N,N-dimethyl-p-toluenesulphonamide .


Molecular Structure Analysis

The molecular structure of “Benzenesulfonamide, N,N,4-trimethyl-” can be represented by the IUPAC Standard InChI: InChI=1S/C9H13NO2S/c1-8-4-6-9(7-5-8)13(11,12)10(2)3/h4-7H,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenesulfonamide, N,N,4-trimethyl-” are not fully detailed in the search results. It is known that it has a molecular weight of 199.270 .

Scientific Research Applications

Synthesis and Bioactivity

  • Benzenesulfonamides have been synthesized and tested for their cytotoxicity and tumor-specificity, showing potential as carbonic anhydrase inhibitors with interesting cytotoxic activities. This could be crucial for further anti-tumor activity studies (Gul et al., 2016).

Antimicrobial Activity

  • Novel hybrid molecules combining benzenesulfonamides and active antimicrobial benzo[d]isothiazol-3-ones exhibit moderate antibacterial properties against gram-positive bacteria and show synergistic inhibitory activity, especially against S. aureus. This indicates their potential in antimicrobial applications (Zani et al., 2009).

Chemical Transformations

  • Polymer-supported benzenesulfonamides have been used in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This underlines their utility in solid-phase synthesis and chemical space mining (Fülöpová & Soural, 2015).

Directed Metalation Group (DMG) Applications

  • Benzenesulfonamide serves as a powerful DMG, with potential applications in arylsulfonamides using the Directed ortho Metalation methodology. This encompasses products of metalation and applications in heterocyclic synthesis, highlighting its versatility in organic synthesis (Familoni, 2002).

Inhibition of Carbonic Anhydrase

  • Ureido-substituted benzenesulfonamides have been found to effectively inhibit human carbonic anhydrases, with potential applications in antimetastatic drugs for breast cancer treatment (Pacchiano et al., 2011).

Progesterone Receptor Antagonists

  • N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as nonsteroidal progesterone receptor antagonists, with potential applications in treating diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).

Environmental Analysis

  • Benzenesulfonamides have been identified as emerging organic pollutants, highlighting the importance of analytical methods for their determination in environmental matrices like water and soil (Herrero et al., 2014).

Anticonvulsant Action

  • Certain benzenesulfonamide derivatives have shown potent inhibition of human carbonic anhydrase and effective anticonvulsant action, indicating their potential in treating epilepsy (Mishra et al., 2017).

Molecular Structure Studies

  • Studies on the molecular structure and conformations of benzenesulfonamide provide insights into its chemical properties, which are important for its applications in various fields (Petrov et al., 2006).

properties

IUPAC Name

N,N,4-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-8-4-6-9(7-5-8)13(11,12)10(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKOKGOAHBIPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060520
Record name Benzenesulfonamide, N,N,4-trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, N,N,4-trimethyl-

CAS RN

599-69-9, 20725-56-8
Record name N,N-Dimethyl-p-toluenesulfonamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluenesulfonamide, N,N-dimethyl-, (+)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N,N,4-trimethyl-
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Record name N,N-DIMETHYL-P-TOLUENESULFONAMIDE
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Record name Benzenesulfonamide, N,N,4-trimethyl-
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Record name Benzenesulfonamide, N,N,4-trimethyl-
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Record name N,N-dimethyl-p-toluenesulphonamide
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Record name N,N-Dimethyl-p-toluenesulfonamide
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Synthesis routes and methods

Procedure details

7.00 g of 4-methylbenzenesulfonyl chloride was dissolved in 70 mL of methylene chloride, to which 3.59 g of dimethylamine hydrochloride was added at room temperature and 12.8 mL of triethylamine was added dropwise in an ice bath, and then this solution was stirred for one hour at room temperature. The reaction mixture, to which water was added, was adjusted to pH 3 with 6M hydrochloric acid, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out thereof under reduced pressure to yield 6.75 g of N,N,4-trimethylbenzenesulfonamide as white solid.
Quantity
7 g
Type
reactant
Reaction Step One
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3.59 g
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reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
X Fan, J Song - Chemosphere, 2013 - Elsevier
Humic-like substances (HULIS) are significant constituents of aerosols, and the isolation and characterization of HULIS by solid-phase extraction methods are dependent on the …
Number of citations: 48 www.sciencedirect.com
C Xia, T Wiltowski, S Harpalani, Y Liang - International Journal of Coal …, 2016 - Elsevier
For the purpose of solubilizing coal for liberating valuable chemicals, permanganate was used as an oxidant. To obtain the highest yield of soluble compounds from coal, permanganate …
Number of citations: 12 www.sciencedirect.com
SM Al-MUDHAFAR, MA Al-HAMDANI - Journal of Basrah Researches …, 2021 - iasj.net
The present study aims to investigate the biosynthesis of silver nanoparticles using the aqueous extract of the Vitex agnus-castus (leaves and flowers) and Uncaria tomentosa (branches …
Number of citations: 1 www.iasj.net
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei D-Cl, 1988 - Springer
This document is part of Subvolume A ‘Nuclei D - Cl’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
M van Praagh - 2013 - diva-portal.org
I detta projekt har 611 organiska ämnen identifierats och över 300 kvantifierats i lakvatten från upp till 21 deponier i Sverige. Med vissa undantag (t. ex. PFOS, PBDE och dioxin) är det …
Number of citations: 0 www.diva-portal.org

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